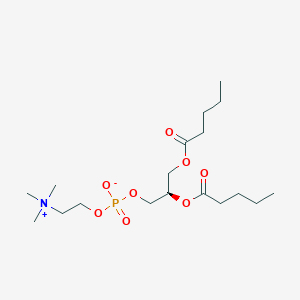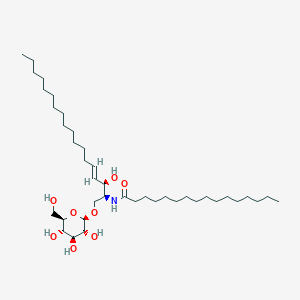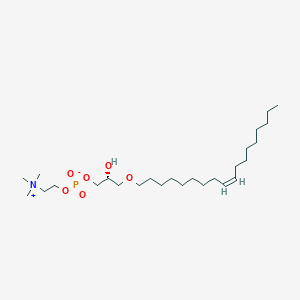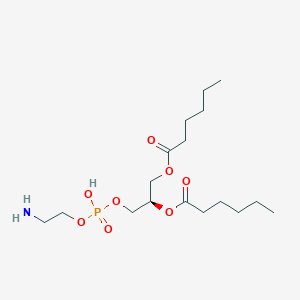
4-Aminobiphenyl D9
Vue d'ensemble
Description
4-Aminobiphenyl D9, also known as [1,1’-Biphenyl-2,2’,3,3’,4’,5,5’,6,6’-d9]-4-amine, is a stable isotope labelled compound . It has a molecular formula of C12 2H9 H2 N and a molecular weight of 178.28 . It is used for unparalleled analytical testing within the food and beverage sector .
Molecular Structure Analysis
The molecular structure of 4-Aminobiphenyl D9 can be represented by the IUPAC name 2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline . The InChI representation is InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D .Physical And Chemical Properties Analysis
4-Aminobiphenyl D9 is a yellowish-brown crystalline solid . It is slightly soluble in cold water and very soluble in hot water . It has a molecular weight of 178.28 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Aminobiphenyl D9, focusing on six unique fields:
Carcinogenicity Studies
4-Aminobiphenyl (4-ABP) is a well-known carcinogen, primarily found in cigarette smoke. It has been extensively studied for its role in inducing DNA damage and mutations, leading to cancer development. Research often focuses on understanding the mechanisms of 4-ABP-induced carcinogenesis, particularly in bladder cancer .
Environmental Monitoring
Due to its carcinogenic properties, 4-ABP is monitored in various environmental contexts, especially in areas with high levels of industrial pollution. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed to detect and quantify 4-ABP in environmental samples, ensuring public safety and regulatory compliance .
Toxicology and Risk Assessment
4-ABP is used in toxicological studies to assess the risk it poses to human health. These studies help in establishing safety guidelines and permissible exposure limits. Researchers investigate the dose-response relationship and the long-term effects of exposure to 4-ABP .
Biochemical Research
In biochemical research, 4-ABP is used to study its interaction with various biological molecules. This includes its binding affinity to DNA and proteins, and its metabolic pathways in the human body. Such studies are crucial for developing targeted therapies and preventive measures against 4-ABP-induced diseases .
Analytical Chemistry
4-ABP serves as a standard compound in the development and validation of analytical methods. These methods are used for the detection and quantification of aromatic amines in complex matrices. The accuracy and precision of these methods are critical for reliable environmental and biological monitoring .
Pharmacokinetics
Research on the pharmacokinetics of 4-ABP involves studying its absorption, distribution, metabolism, and excretion (ADME) in the body. Understanding these parameters helps in predicting the behavior of 4-ABP in different biological systems and its potential impact on human health .
Mécanisme D'action
Target of Action
The primary target of 4-Aminobiphenyl D9 is DNA . This compound interacts with DNA, leading to DNA damage .
Mode of Action
4-Aminobiphenyl D9 causes DNA damage through the formation of DNA adducts . This process involves the oxidation of 4-aminobiphenyl in the liver, giving the N-hydroxy derivative (4-aminobiphenyl-(NHOH)) by a cytochrome P450 isozyme .
Biochemical Pathways
The biochemical pathway affected by 4-Aminobiphenyl D9 involves the formation of reactive oxygen species during its metabolism . This leads to DNA damage and the formation of DNA adducts .
Pharmacokinetics
It’s known that the compound can be oxidized in the liver, suggesting that it undergoes metabolism
Result of Action
The primary result of the action of 4-Aminobiphenyl D9 is DNA damage . This damage is thought to be mediated by the formation of DNA adducts . The compound has been associated with bladder cancer in humans and dogs , and it’s known to be a human bladder carcinogen . Animal studies have reported an increase in bladder and liver tumors from oral exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Aminobiphenyl D9. Exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . Its carcinogenic effects led to the discontinuation of its commercial production in the United States in the 1950s .
Safety and Hazards
4-Aminobiphenyl D9 is considered hazardous. Acute inhalation exposure can produce headaches, lethargy, cyanosis, urinary burning, and hematuria (the presence of blood in urine) in humans . It is a known human bladder carcinogen . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .
Propriétés
IUPAC Name |
2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVOXQPQNTYEKQ-LOIXRAQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])N)[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344298-96-0 | |
| Record name | 344298-96-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(2R)-2,3-Didodecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044079.png)







